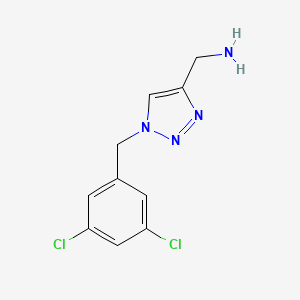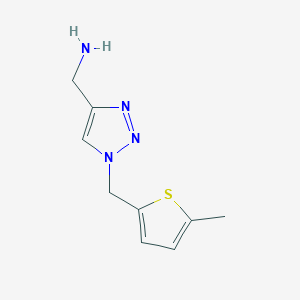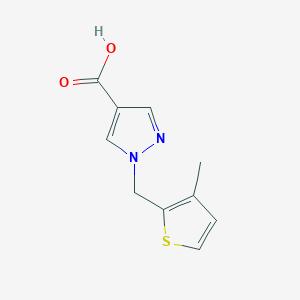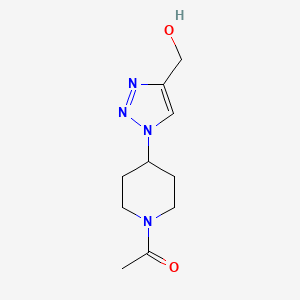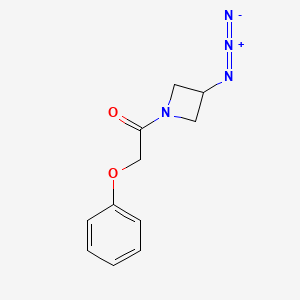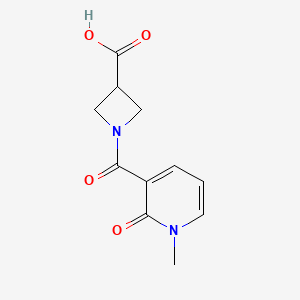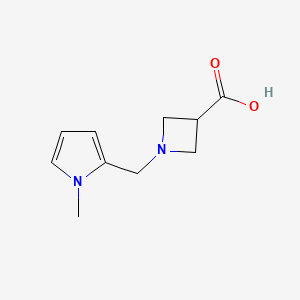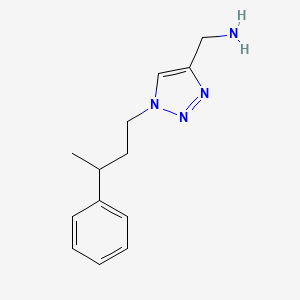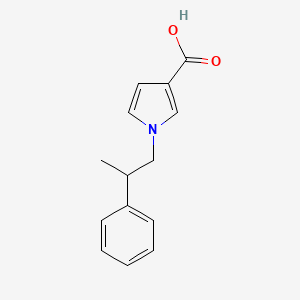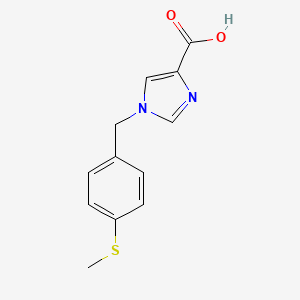
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine
Übersicht
Beschreibung
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine, also known as 3,3,5-trimethylcyclohexan-1-amine, is an organic compound that has been studied for its potential applications in scientific research. The compound is a derivative of the cyclohexanamine, which is a cyclic amine with a six-membered ring. It is an alkyl-substituted amine, meaning that it has an alkyl group attached to the nitrogen atom of the amine. This compound has been studied for its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanaminehylcyclohexan-1-amine is not yet fully understood. However, it is believed that the compound acts as an agonist for certain receptors in the body, leading to various physiological responses. It is also believed to act as an inhibitor of certain enzymes, which can lead to altered biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanaminehylcyclohexan-1-amine have been studied in various animal models. It has been shown to have an inhibitory effect on certain enzymes, which can lead to altered biochemical pathways. It has also been shown to have an agonistic effect on certain receptors, leading to various physiological responses. The compound has also been shown to have anti-inflammatory and anti-allergic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanaminehylcyclohexan-1-amine in laboratory experiments are that it is a relatively inexpensive compound and is highly soluble in aqueous solutions. Additionally, it has been studied for its potential applications in biochemistry and physiology, making it an attractive option for research applications. The main limitation of this compound is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in any given experiment.
Zukünftige Richtungen
The future directions for research on (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanaminehylcyclohexan-1-amine include further investigation into its mechanism of action and its potential applications in biochemistry and physiology. Additionally, further studies could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory and anti-allergic effects. Further research could also be conducted to explore its potential uses as a substrate for enzymatic reactions or as a ligand for metal ions. Finally, further studies could be conducted to explore its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanaminehylcyclohexan-1-amine is a useful compound for scientific research due to its high solubility in aqueous solutions. It is also a relatively inexpensive compound, making it an attractive option for research applications. The compound has been studied for its potential applications in biochemistry, physiology, and pharmacology. It has been used as a ligand for the binding of metal ions, as a substrate for enzymatic reactions, and as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9-4-11(6-12(2,3)5-9)16-8-10(7-13)14-15-16/h8-9,11H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNQRUFEROSFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




